molecular formula HSO3F<br>FHO3S B7768391 Fluorosulfonic acid CAS No. 7789-21-2

Fluorosulfonic acid

Cat. No.: B7768391
CAS No.: 7789-21-2
M. Wt: 100.07 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Description

Fluorosulfonic acid (HSO₃F) is a superacid with a Hammett acidity function (H₀) of −15.1, making it approximately 1,000 times stronger than concentrated sulfuric acid (H₂SO₄) . Its molecular formula is FHO₃S (molecular weight: 100.07 g/mol), and it is characterized by high thermal stability and chemical inertness in aggressive environments . Key applications include:

  • Catalysis: Used in Friedel-Crafts acylations, alkylations, and isomerization reactions due to its strong protonating ability .
  • Synthetic Chemistry: Facilitates the preparation of aryl fluorosulfates and sulfonyl fluorides, which are critical in cross-coupling reactions .
  • Superacid Systems: Forms "Magic Acid" (HSO₃F:SbF₅), a protonating agent capable of dissolving even weakly basic organic molecules .

Safety Considerations: HSO₃F hydrolyzes violently with water to release HF and H₂SO₄, necessitating stringent handling protocols. It is corrosive and requires specialized storage (e.g., fluoropolymer-lined containers) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfurofluoridic acid
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InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)F
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Molecular Formula

HSO3F, FHO3S
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DSSTOX Substance ID

DTXSID3033511
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Molecular Weight

100.07 g/mol
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Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C
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Solubility

SOL IN NITROBENZENE, Solubility in water: reaction
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Density

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

Relative vapor density (air = 1): 3.4
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Vapor Pressure

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33
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Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

CAS No.

7789-21-1, 7789-21-2
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Melting Point

-125.1 °F (USCG, 1999), -89 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorosulfonic acid can be synthesized through the reaction of sulfur trioxide with hydrogen fluoride:

SO3+HFHSO3F\text{SO}_3 + \text{HF} \rightarrow \text{HSO}_3\text{F} SO3​+HF→HSO3​F

Alternatively, potassium hydrogen difluoride or calcium fluoride can be treated with oleum at 250°C to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by introducing sulfur trioxide and hydrogen fluoride separately to control the heat evolution during the reaction .

Chemical Reactions Analysis

Acid-Base Reactions

HSO₃F acts as a strong proton donor due to its Hammett acidity function (H₀ = −15.1), surpassing sulfuric acid (H₀ = −12) . Key reactions include:

  • Protonation of Organic Compounds :
    HSO₃F protonates weak bases like alkanes, leading to carbocation formation. For example, n-butane isomerizes to tert-butyl cation in HSO₃F/SbF₅ ("magic acid") .

    C₄H₁₀+HSO₃FC₄H₉⁺+SO₃F⁻+HF\text{C₄H₁₀} + \text{HSO₃F} \rightarrow \text{C₄H₉⁺} + \text{SO₃F⁻} + \text{HF}
  • Reaction with Inorganic Bases :
    Exothermic neutralization occurs with hydroxides, amines, or amides, generating fluorosulfonate salts :

    NaOH+HSO₃FNaSO₃F+H₂O\text{NaOH} + \text{HSO₃F} \rightarrow \text{NaSO₃F} + \text{H₂O}

Hydrolysis

HSO₃F reacts violently with water, producing hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) :

HSO₃F+H₂OHF+H₂SO₄\text{HSO₃F} + \text{H₂O} \rightarrow \text{HF} + \text{H₂SO₄}

Key Data :

  • Reaction enthalpy: Highly exothermic (ΔH ≈ −753 kJ/mol) .

  • Hazards: Releases toxic HF vapor and corrosive H₂SO₄ mist .

Superacid Formation

Combining HSO₃F with Lewis acids like SbF₅ creates "magic acid," a superacid capable of stabilizing carbocations :

HSO₃F+SbF₅H[SbF₅(SO₃F)]\text{HSO₃F} + \text{SbF₅} \rightarrow \text{H}[ \text{SbF₅}(\text{SO₃F}) ]⁻

Applications :

  • Isomerization of alkanes (e.g., converting methane into branched hydrocarbons) .

  • Catalyzing Friedel-Crafts alkylation and acylation reactions .

Reaction with Metals

HSO₃F corrodes active metals (e.g., Al, Fe), releasing hydrogen gas :

2Al+6HSO₃F2Al(SO₃F)3+3H₂↑2\text{Al} + 6\text{HSO₃F} \rightarrow 2\text{Al}(\text{SO₃F})₃ + 3\text{H₂↑}

Safety Note : Hydrogen gas poses flammability risks, while metal fluorosulfonates are highly corrosive .

Radical Reactions

In the presence of peroxides like S₂O₆F₂, HSO₃F facilitates radical formation :

S₂O₆F₂2SO₃F\text{S₂O₆F₂} \rightleftharpoons 2\text{SO₃F}^-

Mechanism :

  • ESR studies confirm the solvation of SO₃F⁠- radicals via hydrogen bonding with HSO₃F .

  • These radicals participate in oxidation and fluorination reactions .

Polymerization Catalysis

HSO₃F initiates cationic polymerization of alkenes (e.g., isobutylene) :

CH₂=CH₂+HSO₃FCH₃CH₂⁺+SO₃F⁻Polymer\text{CH₂=CH₂} + \text{HSO₃F} \rightarrow \text{CH₃CH₂⁺} + \text{SO₃F⁻} \rightarrow \text{Polymer}

Hazardous Reactions

Reaction TypeProductsHazards
With cyanides (KCN)HCN gasToxic, flammable
With sulfides (Na₂S)H₂S gasToxic, corrosive
With nitriles (CH₃CN)HF, CO, NH₃Combustible, toxic

Self-Ionization

HSO₃F undergoes limited self-ionization :

2HSO₃FH₂SO₃F⁺+SO₃F⁻2\text{HSO₃F} \rightleftharpoons \text{H₂SO₃F⁺} + \text{SO₃F⁻}

Equilibrium Constant :

  • K = 4.0 × 10⁻⁸ at 298 K .

Comparative Acidity

AcidH₀ ValueRelative Strength
HSO₃F−15.11,000× H₂SO₄
H₂SO₄−12.0Baseline
CF₃SO₃H (Triflic acid)−14.9Slightly weaker

This compound’s reactivity underpins its utility in organic synthesis, catalysis, and industrial processes, but its extreme corrosivity and toxicity necessitate stringent safety protocols .

Scientific Research Applications

Polymer Chemistry

Fluorosulfonic acid is extensively used in polymerization processes, particularly for the cationic polymerization of epoxidized triglycerides. This application is crucial for developing new materials with desirable properties.

Case Study: Cationic Polymerization

  • Study: Biswas et al. (2016) investigated the use of this compound in the cationic polymerization of epoxidized triglycerides.
  • Findings: The study demonstrated that this compound acts as an effective catalyst, enhancing the polymerization rate and improving the molecular weight of the resulting polymers. The polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with other catalysts.

Catalysis

This compound serves as a potent catalyst in various chemical reactions, including alkylation and acylation processes. Its strong acidic nature allows it to facilitate reactions that are otherwise challenging under milder conditions.

Table 1: Catalytic Applications of this compound

Reaction TypeDescriptionReference
AlkylationUsed for alkylating aromatic compoundsMathur & Narang (1975)
AcylationCatalyzes acylation of alcoholsVaretti (2022)
Electrophilic FluorinationFacilitates selective fluorination of organic moleculesACS Publications (2002)

Analytical Chemistry

In analytical chemistry, this compound is utilized for its ability to form stable complexes with various ions, enhancing detection methods.

Case Study: Ion Detection

  • Application: this compound forms a solid compound with acetic acid (HSO₃F·CH₃COOH), which exhibits high conductivity (2.4 × 10⁻² ohm⁻¹ cm⁻¹ at 60°C).
  • Significance: This property is exploited in electrochemical sensors for detecting trace metal ions in environmental samples, providing a sensitive method for monitoring pollution levels .

Environmental Applications

This compound's ability to solubilize salts in non-polar solvents makes it valuable for environmental remediation efforts, particularly in extracting heavy metals from contaminated sites.

Table 2: Environmental Applications of this compound

ApplicationDescriptionReference
Heavy Metal ExtractionFacilitates the removal of metals like lead and strontium from soilsMathur & Narang (1975)
Ion Transport StudiesModels biological cation transport mechanismsKirk-Othmer Chemical Technology

Mechanism of Action

Fluorosulfonic acid exerts its effects through its strong acidity and ability to act as an electrophile. It engages in sulfur(vi)-fluoride exchange (SuFEx) processes, which are transformations with click-like reactivity. This mechanism allows it to form stable bonds with nucleophiles, making it valuable in synthetic chemistry and medicinal applications .

Comparison with Similar Compounds

Acid Strength and Reactivity

Table 1: Acid Strength and Key Properties

Compound Hammett Acidity (H₀) Thermal Stability Key Reactivity
Fluorosulfonic acid −15.1 High (>200°C) Protonates alkanes, arenes; forms stable carbocations in superacid media
Triflic acid (CF₃SO₃H) −14.1 Moderate Less effective in stabilizing carbocations; 13C NMR signals interfere
Sulfuric acid (H₂SO₄) −12.0 Moderate Limited protonation of weak bases; widely used in industrial alkylation
Magic Acid (HSO₃F:SbF₅) −23.0 High Dissolves hydrocarbons; used in carbocation studies
Hydrogen Fluoride (HF) −15.1 (in HSO₃F) Low Volatile; less effective in non-polar solvents compared to HSO₃F

Key Findings :

  • HSO₃F surpasses triflic acid in stabilizing carbocations, as evidenced by 13C NMR studies where HSO₃F avoids signal interference .
  • Magic Acid’s extreme acidity (H₀ = −23.0) enables protonation of methane and other alkanes, a feat unachievable with HSO₃F alone .

Key Findings :

  • HSO₃F’s anhydride (FSO₂)₂O is critical for synthesizing sulfonyl fluorides but requires careful handling due to hydrolysis risks .
  • Aquivion® PFSA resins (HSO₃F-based) enable selective hydrogenation of citronellal to menthol, outperforming conventional ion-exchange resins .

Key Findings :

  • HSO₃F’s high reactivity necessitates double-layer gloves and face shields during handling, unlike less corrosive acids like triflic acid .

Biological Activity

Fluorosulfonic acid (FSA), chemically represented as HSO₃F, is a superacid known for its extreme acidity and reactivity. This compound has garnered attention in various fields, including chemical biology, due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, toxicity, and potential applications in research.

This compound is approximately 1000 times stronger than sulfuric acid, placing it among the strongest known Brønsted acids. It can protonate a wide range of organic compounds and is often utilized in catalysis and hydrofluorination processes . Its strong electrophilic nature allows it to interact with various biomolecules, including proteins and nucleic acids.

FSA's biological activity primarily stems from its ability to act as a potent electrophile. It can modify amino acid residues in proteins, particularly targeting nucleophilic sites such as serine, threonine, lysine, cysteine, and histidine . This reactivity makes it a valuable tool in probing enzyme active sites and understanding protein function.

Case Studies

  • Enzyme Inhibition : Research has demonstrated that FSA can be used to develop covalent inhibitors for specific enzymes. For instance, fluorosulfonyl derivatives have been employed to label kinases such as ALK5 and CDK2, providing insights into their catalytic mechanisms .
  • Respiratory Toxicity : A study investigating the inhalation toxicity of this compound revealed significant respiratory irritation at high concentrations. Rats exposed to 4125 mg/m³ showed decreased breathing rates and a mortality rate of 67% within days following exposure . Lower concentrations (845 mg/m³) resulted in only minor respiratory irritation, indicating a threshold for adverse effects.
  • Chemical Burns : FSA is known to cause severe chemical burns upon contact with skin or mucous membranes. Ingestion can lead to significant gastrointestinal damage and systemic toxicity due to fluoride ion release . The compound's corrosive nature necessitates stringent safety measures during handling.

Toxicological Profile

The toxicological effects of this compound are well-documented:

  • Acute Effects : Exposure can lead to severe burns on contact with skin or eyes and respiratory distress upon inhalation. Symptoms may include coughing, throat irritation, and pulmonary edema at high exposure levels .
  • Chronic Effects : Long-term exposure may result in chronic respiratory issues and potential systemic effects due to fluoride accumulation in the body .

Data Table: Toxicity Levels of this compound

Exposure Level (mg/m³)Observed EffectsOutcome
4125Decreased breathing rate; mortality67% mortality post-exposure
845Minor respiratory irritationNo significant long-term effects
74.4Respiratory irritation (BF₃ study)Ventral cartilage necrosis

Applications in Research

This compound's unique properties make it an attractive candidate for various research applications:

  • Chemical Biology : FSA is utilized as a reactive probe for studying enzyme mechanisms and protein interactions due to its ability to selectively modify amino acids.
  • Catalysis : Its superacidic nature allows it to facilitate reactions that require strong protonation conditions.

Q & A

Basic: What are the key considerations for synthesizing and characterizing fluorosulfonic acid derivatives in laboratory settings?

This compound derivatives, such as salts or esters, require strict anhydrous conditions during synthesis due to the compound's reactivity with moisture . For novel derivatives, characterization should include:

  • Elemental analysis to confirm purity.
  • NMR spectroscopy (¹⁹F and ¹H) to verify molecular structure .
  • X-ray crystallography for unambiguous structural determination, especially for new crystalline salts .
    Known compounds should be cross-referenced with literature data (e.g., melting points, IR spectra) to ensure reproducibility .

Basic: What physicochemical properties make this compound suitable for acid-catalyzed reactions?

This compound (HSO₃F) exhibits:

  • High acidity (Hammett acidity function H0=15.1H_0 = -15.1), surpassing concentrated sulfuric acid .
  • Thermal stability up to 900°C under anhydrous conditions, enabling high-temperature reactions .
  • Low nucleophilicity , favoring carbocation formation in alkylation and polymerization reactions .
    These properties are critical for its role in Friedel-Crafts acylations and hydrocarbon isomerizations .

Advanced: How does this compound function in superacid systems like Magic Acid (HSO₃F-SbF₅), and what methodological precautions are required?

Magic Acid combines HSO₃F with SbF₅ to achieve extreme acidity (H0=19H_0 = -19), stabilizing carbocations and enabling studies of hydrocarbon protonation . Key precautions:

  • Use Teflon-coated equipment to avoid corrosion.
  • Conduct reactions in inert atmospheres (e.g., argon) to prevent moisture ingress.
  • Monitor reaction progress via in situ Raman spectroscopy to track intermediate species .

Advanced: What are the primary decomposition pathways of this compound under varying experimental conditions?

HSO₃F decomposes via:

  • Hydrolysis : Reacts violently with water to produce HF and H₂SO₄, necessitating strict moisture control .
  • Thermal decomposition : At >900°C, forms SO₃ and HF gas .
  • Redox reactions : With oxidizing agents (e.g., HNO₃), generates fluorinated intermediates like NO₂F, requiring careful waste management .

Methodological: What analytical techniques are recommended for detecting this compound residues in environmental samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with anion-exchange columns for trace quantification .
  • Ion-selective electrodes for rapid detection of fluoride ions post-hydrolysis .
  • 19F NMR for structural identification in complex matrices, validated against reference standards .

Advanced: How can researchers assess the stability of this compound in non-aqueous solvents for electrochemical applications?

  • Cyclic voltammetry to evaluate redox stability in solvents like acetonitrile .
  • Karl Fischer titration to monitor residual moisture levels, which accelerate decomposition .
  • FTIR spectroscopy to detect solvent adducts or degradation products .

Methodological: What strategies ensure reproducibility in this compound-mediated reactions?

  • Standardized protocols : Document reaction parameters (e.g., stoichiometry, temperature, drying methods for reagents) .
  • Control experiments : Compare results with and without HSO₃F to isolate its catalytic role .
  • Data transparency : Publish raw spectral data and crystallographic files in supplementary materials .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and vapor-proof goggles .
  • Emergency procedures : Neutralize spills with calcium carbonate, followed by copious water rinsing .
  • Ventilation : Use fume hoods with scrubbers to capture HF vapors .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaFHO₃S
Molecular Weight100.07 g/mol
Melting Point-89°C
Boiling Point (1 atm)163°C
Density (25°C)1.726 g/cm³
Acidity (H0H_0)-15.1

Table 2. Common Analytical Techniques for this compound Studies

TechniqueApplication
¹⁹F NMRStructural elucidation
LC-MS/MSTrace environmental detection
FTIRDegradation product analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.